REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[C:13](OCC)(=[O:18])[CH2:14][C:15]([CH3:17])=[O:16]>C1(C)C=CC=CC=1>[F:12][C:2]([F:11])([F:1])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:13](=[O:18])[CH2:14][C:15](=[O:16])[CH3:17])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
FC(SC1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 hours
|
Duration
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8 h
|
Type
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CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-bath
|
Name
|
|
Type
|
product
|
Smiles
|
FC(SC1=CC=C(C=C1)NC(CC(C)=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.48 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |